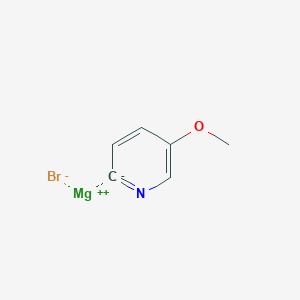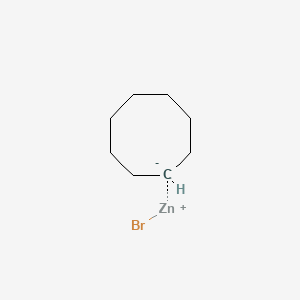
3,4,5-Trimethoxyphenylzinc bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethoxyphenylzinc bromide (TMZPB) is a compound that has been studied for its potential applications in scientific research. It is a type of organometallic compound, which means that it is a compound containing at least one carbon-metal bond. In this case, the metal is zinc, and the compound is a bromide. This compound is soluble in THF, which is a common organic solvent. TMZPB has been studied for its potential applications in various fields, including organic synthesis, catalysis, and biochemistry.
Aplicaciones Científicas De Investigación
3,4,5-Trimethoxyphenylzinc bromide, 0.50 M in THF has been studied for its potential applications in various fields, including organic synthesis, catalysis, and biochemistry. In organic synthesis, this compound has been used as a catalyst for the synthesis of various organic compounds, such as esters and amides. In catalysis, this compound has been used as a catalyst for the synthesis of various organic compounds, such as alcohols and amines. In biochemistry, this compound has been studied for its potential applications in the synthesis of various biomolecules, such as peptides and proteins.
Mecanismo De Acción
The mechanism of action of 3,4,5-Trimethoxyphenylzinc bromide, 0.50 M in THF is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows the compound to act as a catalyst for various reactions, such as the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, some studies have suggested that the compound may have some anti-inflammatory effects. In addition, the compound has been studied for its potential applications in the synthesis of various biomolecules, such as peptides and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3,4,5-Trimethoxyphenylzinc bromide, 0.50 M in THF in lab experiments is its ability to act as a catalyst for various reactions. This allows for the synthesis of various organic compounds in a relatively short period of time. However, the compound is relatively expensive, and it is not widely available. In addition, the compound is not very stable, and it can decompose if exposed to air or moisture.
Direcciones Futuras
There are several possible future directions for the study of 3,4,5-Trimethoxyphenylzinc bromide, 0.50 M in THF. One potential direction is to further investigate its potential applications in organic synthesis and catalysis. Another possible direction is to investigate its potential applications in biochemistry, such as the synthesis of various biomolecules. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, efforts could be made to improve the stability of the compound and make it more widely available.
Métodos De Síntesis
3,4,5-Trimethoxyphenylzinc bromide, 0.50 M in THF can be synthesized from the reaction of 3,4,5-trimethoxyphenol (TMP) and zinc bromide (ZnBr2). This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon. The reaction is exothermic, and the reaction temperature is typically kept below 80°C. The reaction is typically complete in 1-2 hours. The resulting product is a white solid, which can be purified by recrystallization.
Propiedades
IUPAC Name |
bromozinc(1+);1,2,3-trimethoxybenzene-5-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O3.BrH.Zn/c1-10-7-5-4-6-8(11-2)9(7)12-3;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYHMGYSSHMYAL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C[C-]=C1)OC)OC.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














